Cas no 479552-18-6 (1-methyl-1H-imidazole-5-sulfonyl chloride)
1-methyl-1H-imidazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1h-pyrazole-5-sulfonyl chloride
- 3-methyl-3H-imidazole-4-sulfonyl chloride
- 1-methyl-1H-imidazole-5-sulfonyl chloride
- 1H-Imidazole-5-sulfonyl chloride, 1-methyl-
- 1-methylimidazole-5-sulfonyl chloride
- 3-methylimidazole-4-sulfonyl Chloride
- SCHEMBL999067
- 479552-18-6
- EN300-108806
- AKOS006230307
- MFCD03094628
- 1-Methyl-1H-imidazole-5-sulfonylchloride
- SY284936
- AT11035
-
- Inchi: 1S/C4H5ClN2O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3
- InChI Key: IUCGUPGXVCRGRV-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=CN1C)(=O)=O
Computed Properties
- Exact Mass: 179.976
- Monoisotopic Mass: 179.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 60.3Ų
1-methyl-1H-imidazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM416424-1g |
1H-Imidazole-5-sulfonyl chloride, 1-methyl- |
479552-18-6 | 95%+ | 1g |
$538 | 2023-01-19 | |
| Enamine | EN300-108806-0.05g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 0.05g |
$162.0 | 2023-10-27 | |
| Enamine | EN300-108806-0.1g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 0.1g |
$241.0 | 2023-10-27 | |
| Enamine | EN300-108806-0.25g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 0.25g |
$347.0 | 2023-10-27 | |
| Enamine | EN300-108806-0.5g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 0.5g |
$546.0 | 2023-10-27 | |
| Enamine | EN300-108806-1.0g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 1g |
$699.0 | 2023-06-10 | |
| Enamine | EN300-108806-2.5g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-108806-5.0g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 5g |
$2028.0 | 2023-06-10 | |
| Enamine | EN300-108806-10.0g |
1-methyl-1H-imidazole-5-sulfonyl chloride |
479552-18-6 | 95% | 10g |
$3007.0 | 2023-06-10 | |
| 1PlusChem | 1P00DLA0-50mg |
1H-Imidazole-5-sulfonyl chloride, 1-methyl- |
479552-18-6 | 95% | 50mg |
$215.00 | 2025-02-26 |
1-methyl-1H-imidazole-5-sulfonyl chloride Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-methyl-1H-imidazole-5-sulfonyl chloride
Introduction to 1-methyl-1H-imidazole-5-sulfonyl chloride (CAS No. 479552-18-6)
1-methyl-1H-imidazole-5-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 479552-18-6, belongs to the class of sulfonyl chlorides derived from imidazole derivatives. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in drug development and material science.
The structure of 1-methyl-1H-imidazole-5-sulfonyl chloride features a sulfonyl chloride functional group attached to a methyl-substituted imidazole ring. This configuration imparts reactivity that is highly useful in organic synthesis, enabling the formation of amide and urea bonds through nucleophilic substitution reactions. The presence of the imidazole moiety further enhances its utility, as imidazoles are known for their stability and biological relevance, often serving as key structural components in natural products and pharmaceuticals.
In recent years, the demand for 1-methyl-1H-imidazole-5-sulfonyl chloride has surged due to its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to construct complex molecular frameworks that exhibit desirable pharmacological properties. For instance, sulfonyl chlorides are widely employed in medicinal chemistry for their ability to facilitate the introduction of polar functional groups into target molecules, thereby enhancing binding affinity and metabolic stability.
One of the most compelling applications of 1-methyl-1H-imidazole-5-sulfonyl chloride lies in its use as a building block for heterocyclic compounds. Heterocycles are integral to many drugs on the market today, including antiviral, anticancer, and anti-inflammatory agents. The compound’s ability to undergo selective reactions while maintaining structural integrity makes it an indispensable tool for synthetic chemists working on next-generation therapeutics.
The synthesis of 1-methyl-1H-imidazole-5-sulfonyl chloride typically involves the chlorosulfonation of methylimidazole followed by purification steps to isolate the desired product. Advances in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for industrial-scale production. These advancements are crucial for meeting the growing demand from pharmaceutical companies seeking cost-effective and scalable routes to complex molecules.
Recent studies have highlighted the compound’s potential in drug discovery and development. For example, researchers have utilized 1-methyl-1H-imidazole-5-sulfonyl chloride to synthesize novel sulfonamide derivatives that exhibit potent inhibitory activity against various enzymes implicated in diseases such as diabetes and cancer. The sulfonyl group’s ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions has been particularly advantageous in designing molecules with high selectivity and efficacy.
Moreover, the chemical reactivity of 1-methyl-1H-imidazole-5-sulfonyl chloride has been explored in polymer chemistry and material science. Sulfonyl chlorides can react with amines to form sulfonamides, which are widely used in polymer modification to enhance thermal stability and mechanical strength. This application underscores the compound’s broad utility beyond traditional pharmaceuticals, demonstrating its importance in creating advanced materials with tailored properties.
The spectroscopic and analytical characterization of 1-methyl-1H-imidazole-5-sulfonyl chloride has also been extensively studied to ensure its purity and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its molecular structure and identify any impurities. These analytical methods are critical for maintaining high standards in chemical synthesis and ensuring that researchers receive reliable starting materials for their experiments.
In conclusion, 1-methyl-1H-imidazole-5-sulfonyl chloride (CAS No. 479552-18-6) is a multifaceted compound with significant implications across multiple domains of chemistry and biology. Its unique reactivity and structural features make it an invaluable intermediate for synthesizing biologically active molecules, advanced materials, and specialty chemicals. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation in both academic and industrial settings.
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